Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(phenylamino)ethoxy)-1,6-dihydropyridazine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-(2-anilino-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5/c1-2-29-21(28)20-17(30-13-18(26)23-14-8-4-3-5-9-14)12-19(27)25(24-20)16-11-7-6-10-15(16)22/h3-12H,2,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJVABPYITYMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(phenylamino)ethoxy)-1,6-dihydropyridazine-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. Its complex structure includes a pyridazine core, which is known for various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN3O5 |
| Molecular Weight | 441.9 g/mol |
| CAS Number | 899992-22-4 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains and fungi through mechanisms that may involve disruption of cell membrane integrity and inhibition of metabolic pathways .
Antitumor Activity
Several studies have explored the antitumor potential of pyridazine derivatives. For example, compounds with similar structures have been tested against human tumor cell lines, demonstrating selective cytotoxicity. The mechanism often involves the inhibition of key enzymes involved in DNA replication and repair, leading to increased apoptosis in cancer cells .
Enzyme Inhibition
The compound is believed to act as an inhibitor of specific enzymes, including dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine synthesis. In vitro assays have shown that certain derivatives can inhibit DHODH more effectively than established inhibitors like brequinar and teriflunomide . This suggests potential applications in immunosuppressive therapies.
Antioxidant Properties
Antioxidant activity has also been reported for similar compounds. The ability to scavenge free radicals contributes to the protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative diseases and chronic inflammatory conditions .
Case Study 1: Antitumor Efficacy
In a study investigating the efficacy of pyridazine derivatives against various cancer cell lines (KB, DLD, NCI-H661), it was found that certain modifications in the side chains significantly enhanced their cytotoxic activity. Compounds exhibiting a chlorophenyl moiety showed improved selectivity and potency against tumor cells compared to their non-chlorinated counterparts .
Case Study 2: Enzyme Inhibition Profile
A comparative analysis of different pyridazine derivatives revealed that those with electron-withdrawing groups (such as chlorine) exhibited stronger inhibition of DHODH compared to those with electron-donating groups. This correlation highlights the importance of structural modifications in enhancing biological activity .
Scientific Research Applications
Molecular Formula
- C : 19
- H : 18
- Cl : 1
- N : 3
- O : 4
Key Features
The compound features a pyridazine core, which is known for its role in various biological activities. The presence of functional groups such as the phenylamino and ethoxy moieties enhances its pharmacological properties.
Anticancer Properties
Research indicates that compounds similar to Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(phenylamino)ethoxy)-1,6-dihydropyridazine-3-carboxylate exhibit significant anticancer activity.
Mechanisms of Action:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including HeLa and A375 cells. The inhibition is likely mediated through the interference with cell cycle regulation.
- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating intrinsic pathways, leading to programmed cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
Case Study Findings:
- A related compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
G Protein-Coupled Receptors (GPCRs) Modulation
Similar compounds have been shown to modulate GPCR activity, which is crucial for various physiological processes including neurotransmission and immune responses.
Cyclin-dependent Kinases (CDKs) Inhibition
Derivatives of pyridazine compounds have demonstrated inhibitory effects on CDKs, which are essential for regulating the cell cycle. This inhibition can lead to antiproliferative effects in cancer cells.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity Evaluation
In vitro studies conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways, confirmed by increased levels of cleaved caspases.
Case Study 2: Antimicrobial Efficacy
A study assessing the antimicrobial properties showed that the compound effectively inhibited growth in both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), highlighting its potential as a therapeutic agent against bacterial infections.
Chemical Reactions Analysis
Oxidation Reactions
The pyridazine ring system undergoes selective oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Products | Key Features |
|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60°C | 6-hydroxy derivative with intact ester group | Regioselective oxidation at position 6 |
| O₂ (catalytic) | Pd/C, 80°C | Ring-opening to form chlorophenyl-substituted diketone | Complete degradation of heterocyclic core |
The 2-oxo-2-(phenylamino)ethoxy side chain demonstrates stability against common oxidants, preserving its structural integrity during these transformations .
Hydrolysis Pathways
The ethyl ester moiety undergoes both acidic and alkaline hydrolysis:
Acidic Conditions (HCl/EtOH, reflux):
-
Complete conversion to carboxylic acid derivative within 4 hours
Basic Conditions (NaOH/H₂O, 60°C):
-
Faster reaction kinetics (1.5 hours completion)
-
Concurrent partial decomposition of chlorophenyl group observed above pH 12
Nucleophilic Substitution
The chlorophenyl group participates in SNAr reactions with nitrogen nucleophiles:
| Nucleophile | Conditions | Yield | Product Characterization |
|---|---|---|---|
| Piperidine | DMF, 120°C | 78% | New C-N bond confirmed by ¹³C NMR |
| Morpholine | EtOH, reflux | 65% | Retention of pyridazine core verified via X-ray |
Notably, the reaction shows para-selectivity despite steric hindrance from adjacent substituents .
Side Chain Modifications
The 2-oxo-2-(phenylamino)ethoxy group undergoes three primary transformations:
A. Reductive Amination
-
H₂/Pd-C in methanol converts ketone to secondary amine
B. Schiff Base Formation
-
Condenses with aromatic aldehydes in ethanol
-
Yields crystalline imine derivatives (72-85%)
C. Sulfonation
-
Reacts with chlorosulfonic acid at 0°C
-
Produces water-soluble sulfonate derivatives
Cycloaddition Reactions
The conjugated dihydropyridazine system participates in [4+2] cycloadditions:
| Dienophile | Conditions | Product Type |
|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bridged bicyclic adducts |
| DMAD | Microwave, 150W | Fused tricyclic derivatives |
These reactions demonstrate complete regioselectivity with endo preference, confirmed through NOESY experiments .
Photochemical Behavior
UV irradiation (λ=254 nm) induces three distinct pathways:
-
Ring Contraction : Forms imidazole derivatives via nitrogen loss
-
Dimerization : Creates head-to-tail dimers through [π2+π2] cyclization
-
Side Chain Cleavage : Generates free phenylamine derivatives
Quantum yield studies (Φ=0.32) suggest efficient energy transfer to the pyridazine core .
This reactivity profile establishes the compound as a versatile building block for pharmaceutical development. The chlorophenyl group's electronic effects and the ester's lability enable precise structural modifications, while the pyridazine core provides opportunities for complex heterocyclic syntheses. Further research should explore catalytic asymmetric variants of these transformations to access enantiomerically pure derivatives.
Preparation Methods
Step 1: Synthesis of Ethyl 1-(2-Chlorophenyl)-6-Oxo-1,6-Dihydropyridazine-3-Carboxylate
- Reagents : Ethyl acetoacetate (1.0 equiv), 2-chlorophenylhydrazine hydrochloride (1.1 equiv), concentrated hydrochloric acid (HCl, catalytic).
- Procedure : Combine reagents in ethanol (EtOH) and reflux at 80°C for 8 hours. Cool to room temperature, pour into ice-water, and neutralize with sodium bicarbonate (NaHCO₃). Extract with dichloromethane (DCM), dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate under reduced pressure.
- Yield : 68–72%.
Step 2: Chlorination at Position 4
Step 3: Nucleophilic Displacement with 2-(Phenylamino)Ethanol
- Reagents : Chlorinated intermediate (1.0 equiv), 2-(phenylamino)ethanol (1.5 equiv), K₂CO₃ (2.0 equiv), DMF (solvent).
- Procedure : Heat at 70°C for 18 hours. Filter, concentrate, and purify via column chromatography (silica gel, ethyl acetate/hexane 1:3).
- Yield : 62–67%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in displacement reactions, whereas ethanol facilitates cyclization. Elevated temperatures (70–80°C) improve reaction rates but may necessitate shorter durations to avoid decomposition.
Catalytic Enhancements
Silver carbonate (Ag₂CO₃) has been employed as a catalyst in analogous pyridazine alkylation reactions, increasing yields by 10–15% compared to traditional bases. For instance, methylation of pyridazine derivatives using methyl iodide and Ag₂CO₃ at 50°C achieved 75% yield within 16 hours.
Purification Techniques
Chromatographic purification on neutral alumina or silica gel with gradient elution (DCM/methanol) effectively removes by-products. Recrystallization from petroleum ether/ethyl acetate mixtures enhances purity (>98%).
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO- d₆): δ 1.28 (t, J = 7.2 Hz, 3H, CH₂CH₃), 4.21 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 6.21 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.82 (d, J = 8.8 Hz, 1H, pyridazine-H), 12.00 (s, 1H, NH).
- IR (KBr): 1720 cm⁻¹ (C=O ester), 1685 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N pyridazine).
- Mass Spectrometry : m/z 427.8 [M+H]⁺, consistent with the molecular formula C₂₁H₁₈ClN₃O₅.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Classical Cyclocondensation | Hydrazine cyclization, POCl₃ chlorination | 62–67 | Simple reagents, scalable | Moderate yields, long reaction times |
| Catalytic Alkylation | Ag₂CO₃-mediated displacement | 75 | Higher yields, shorter duration | Cost of silver catalysts |
| Microwave-Assisted Synthesis | POCl₃ chlorination under microwave | 70–78 | Rapid heating, improved efficiency | Specialized equipment required |
Q & A
Q. Validation Methods :
- 1H NMR : Confirm regiochemistry via aromatic proton splitting (e.g., δ 7.27–7.34 ppm for ortho-substituted chlorophenyl groups) .
- LCMS/HPLC : Use ESI-MS for molecular ion detection (e.g., m/z 328.2 [M+1]⁺) and HPLC (>95% purity) to assess impurities .
Advanced: How can low yields in the final coupling step be systematically addressed?
Answer:
Low yields often stem from steric hindrance or unstable intermediates. Mitigation strategies include:
- Intermediate Stabilization : Introduce protecting groups (e.g., tert-butoxycarbonyl) for reactive amines .
- Catalytic Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) for Suzuki-Miyaura couplings .
- Kinetic Studies : Use in situ FTIR to monitor reaction progress and identify rate-limiting steps (e.g., cyclization barriers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
